Cas no 1379976-04-1 (3-(2-fluoro-6-methylphenyl)propan-1-amine)

3-(2-Fluoro-6-methylphenyl)propan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a fluoro-substituted phenyl ring and a propylamine side chain. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituent enhances metabolic stability and bioavailability, while the methyl group offers additional steric control for selective reactions. Its well-defined chemical structure ensures consistent reactivity, facilitating its use in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to maintain purity and stability.
3-(2-fluoro-6-methylphenyl)propan-1-amine structure
1379976-04-1 structure
Product name:3-(2-fluoro-6-methylphenyl)propan-1-amine
CAS No:1379976-04-1
MF:C10H14FN
MW:167.223266124725
CID:6160477
PubChem ID:84731717

3-(2-fluoro-6-methylphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-methylphenyl)propan-1-amine
    • EN300-1844332
    • 1379976-04-1
    • Inchi: 1S/C10H14FN/c1-8-4-2-6-10(11)9(8)5-3-7-12/h2,4,6H,3,5,7,12H2,1H3
    • InChI Key: AIMVKBMJEYRRRB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C)=C1CCCN

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.1

3-(2-fluoro-6-methylphenyl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844332-10g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
10g
$3622.0 2023-09-19
Enamine
EN300-1844332-1g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
1g
$842.0 2023-09-19
Enamine
EN300-1844332-5.0g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
5g
$2858.0 2023-06-01
Enamine
EN300-1844332-10.0g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
10g
$4236.0 2023-06-01
Enamine
EN300-1844332-1.0g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
1g
$986.0 2023-06-01
Enamine
EN300-1844332-5g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
5g
$2443.0 2023-09-19
Enamine
EN300-1844332-0.25g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
0.25g
$774.0 2023-09-19
Enamine
EN300-1844332-0.5g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
0.5g
$809.0 2023-09-19
Enamine
EN300-1844332-2.5g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
2.5g
$1650.0 2023-09-19
Enamine
EN300-1844332-0.05g
3-(2-fluoro-6-methylphenyl)propan-1-amine
1379976-04-1
0.05g
$707.0 2023-09-19

Additional information on 3-(2-fluoro-6-methylphenyl)propan-1-amine

3-(2-Fluoro-6-Methylphenyl)Propan-1-Amine (CAS No: 1379976-04-1)

3-(2-Fluoro-6-Methylphenyl)Propan-1-Amine, identified by the CAS registry number 1379976-04-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines a fluoro-substituted aromatic ring with an aliphatic amine group, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 3-(2-fluoro-6-methylphenyl)propan-1-amine consists of a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 6-position. The propanamine chain is attached to the phenyl ring at the para position relative to the fluorine substituent. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity in various chemical transformations.

Recent advancements in synthetic methodologies have highlighted the importance of 3-(2-fluoro-6-methylphenyl)propan-1-amines as key intermediates in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a starting material for the development of novel antidepressants and neuroprotective agents due to its ability to modulate neurotransmitter systems. The presence of the fluorine atom enhances the lipophilicity of the molecule, which is advantageous for improving drug bioavailability.

In addition to its role in drug discovery, 3-(2-fluoro-6-methylphenyl)propan-1-amines have found applications in agrochemicals, particularly as precursors for herbicides and insecticides. The methyl group substitution contributes to the stability of these compounds under environmental conditions, making them suitable for agricultural use. Recent studies have also explored its potential as a building block for advanced materials, such as polyamides and block copolymers, due to its ability to participate in polymerization reactions.

The synthesis of 3-(2-fluoro-6-methylphenyl)propan-1-amines typically involves multi-step processes that include nucleophilic aromatic substitution and alkylation reactions. Researchers have optimized these processes to improve yield and selectivity, often employing catalytic systems or microwave-assisted techniques. These advancements have made the compound more accessible for large-scale production and industrial applications.

From an environmental perspective, understanding the fate and behavior of 3-(2-fluoro-6-methylphenyl)propan-amines in ecosystems is critical for assessing their safety and sustainability. Recent studies have focused on their biodegradation pathways and toxicity profiles, providing insights into their potential impact on aquatic life and soil microorganisms.

In conclusion, 3-(2-fluoro-6-methylphenyl)propan-amines (CAS No: 1379976) is a multifaceted compound with expanding applications across diverse industries. Its unique structure and reactivity continue to drive innovation in synthetic chemistry, making it an essential component in modern chemical research.

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